1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea
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Overview
Description
1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea typically involves the reaction of 4-chloroaniline with 2-(2,5-dimethyl-1H-indol-3-yl)ethylamine and furan-2-ylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiourea group.
Reduction: Reduction reactions can occur at the nitro group if present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, thioureas are often studied for their potential as enzyme inhibitors, particularly for enzymes that contain metal ions in their active sites.
Medicine
Medicinally, thioureas have been investigated for their potential as anticancer, antiviral, and antimicrobial agents. The specific compound could be explored for similar applications.
Industry
In industry, thioureas are used in the formulation of pesticides, herbicides, and fungicides. They also find applications in the rubber industry as vulcanization accelerators.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea would depend on its specific application. Generally, thioureas can interact with metal ions in enzymes, inhibiting their activity. They can also form hydrogen bonds with biological targets, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-thiourea: Known for its use in biological assays and as a reagent in organic synthesis.
N,N’-Diphenylthiourea: Used in the rubber industry and as a corrosion inhibitor.
Thiourea: A simple thiourea compound with wide applications in agriculture and industry.
Uniqueness
The uniqueness of 1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea lies in its complex structure, which combines multiple functional groups and aromatic systems. This complexity can lead to unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3OS/c1-16-5-10-23-22(14-16)21(17(2)26-23)11-12-28(15-20-4-3-13-29-20)24(30)27-19-8-6-18(25)7-9-19/h3-10,13-14,26H,11-12,15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHFAKQRLGNYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CO3)C(=S)NC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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